4'-Chloro-3,3',5'-trimethylbutyrophenone
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Overview
Description
4’-Chloro-3,3’,5’-trimethylbutyrophenone is an organic compound with a complex structure that includes a chlorinated phenyl ring and a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3,3’,5’-trimethylbutyrophenone typically involves the chlorination of a precursor compound, followed by further functionalization to introduce the butyrophenone moiety. Common reagents used in the synthesis include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4’-Chloro-3,3’,5’-trimethylbutyrophenone may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3,3’,5’-trimethylbutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the chlorine atom or to alter the phenyl ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4’-Chloro-3,3’,5’-trimethylbutyrophenone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4’-Chloro-3,3’,5’-trimethylbutyrophenone exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes that are critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: This compound shares a similar chlorinated phenyl ring but lacks the butyrophenone moiety.
4-Chloro-3-methylphenol: Another related compound with a simpler structure and different functional properties.
Uniqueness
4’-Chloro-3,3’,5’-trimethylbutyrophenone is unique due to its specific combination of a chlorinated phenyl ring and a butyrophenone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-8(2)5-12(15)11-6-9(3)13(14)10(4)7-11/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWRYAWGPGXGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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